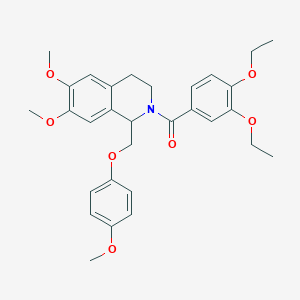
(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C30H35NO7 and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule belonging to the class of isoquinolines. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H30N2O5
- Molecular Weight : 442.54 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported in literature but can be synthesized from known precursors.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial , antitumor , and neuroprotective properties.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .
- The presence of methoxy and ethoxy groups in the structure enhances the lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
Antitumor Activity
Isoquinoline derivatives have been widely studied for their anticancer properties:
- A study on related compounds showed promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- The compound's ability to modulate signaling pathways such as MAPK/ERK has been suggested as a mechanism for its antitumor effects.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has gained attention due to their ability to cross the blood-brain barrier:
- Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
- In vitro studies have shown that these compounds can enhance neurotrophic factor signaling, promoting neuronal survival and growth.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties attributed to methoxy groups may play a role in reducing cellular oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-6-36-26-13-8-21(17-29(26)37-7-2)30(32)31-15-14-20-16-27(34-4)28(35-5)18-24(20)25(31)19-38-23-11-9-22(33-3)10-12-23/h8-13,16-18,25H,6-7,14-15,19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIDYHLOSCKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














